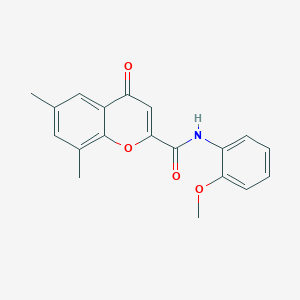

N-(2-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2-Methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromen-2-carboxamid umfasst typischerweise die folgenden Schritte:

Bildung des Chromen-Kerns: Der Chromen-Kern kann durch eine Cyclisierungsreaktion unter Verwendung eines geeigneten Vorläufers wie 2-Hydroxyacetophenon und einem Aldehyd unter sauren Bedingungen synthetisiert werden.

Einführung der Methoxyphenylgruppe: Die Methoxyphenylgruppe kann durch eine Friedel-Crafts-Acylierungsreaktion unter Verwendung von 2-Methoxybenzoylchlorid und dem Chromen-Kern in Gegenwart eines Lewis-Säurekatalysators wie Aluminiumchlorid eingeführt werden.

Bildung der Carboxamidgruppe: Die Carboxamidgruppe kann durch Reaktion des Zwischenprodukts mit einem Amin, wie z. B. Ammoniak oder einem primären Amin, unter geeigneten Bedingungen gebildet werden.

Industrielle Produktionsmethoden

Die industrielle Produktion von N-(2-Methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromen-2-carboxamid kann optimierte Versionen der oben genannten Synthesewege umfassen, wobei der Schwerpunkt auf Skalierbarkeit, Kosteneffizienz und Umweltaspekten liegt. Techniken wie kontinuierliche Fließsynthese und die Verwendung von Prinzipien der grünen Chemie können eingesetzt werden, um die Effizienz und Nachhaltigkeit des Produktionsprozesses zu verbessern.

Eigenschaften

Molekularformel |

C19H17NO4 |

|---|---|

Molekulargewicht |

323.3 g/mol |

IUPAC-Name |

N-(2-methoxyphenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C19H17NO4/c1-11-8-12(2)18-13(9-11)15(21)10-17(24-18)19(22)20-14-6-4-5-7-16(14)23-3/h4-10H,1-3H3,(H,20,22) |

InChI-Schlüssel |

YWZPOVQERRCGML-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3OC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and an aldehyde under acidic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-methoxybenzoyl chloride and the chromene core in the presence of a Lewis acid catalyst like aluminum chloride.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate product with an amine, such as ammonia or a primary amine, under suitable conditions.

Industrial Production Methods

Industrial production of N-(2-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(2-Methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromen-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen Nucleophile wie Amine oder Thiole bestimmte funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Ammoniak oder primäre Amine in Gegenwart einer Base wie Natriumhydroxid.

Hauptsächlich gebildete Produkte

Oxidation: Oxidierte Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.

Reduktion: Reduzierte Derivate mit hydrierten funktionellen Gruppen.

Substitution: Substituierte Derivate mit neuen funktionellen Gruppen, die die ursprünglichen ersetzen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(2-Methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromen-2-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkung ausüben durch:

Bindung an Enzyme: Hemmung oder Aktivierung spezifischer Enzyme, die an biologischen Prozessen beteiligt sind.

Interaktion mit Rezeptoren: Modulation der Aktivität von Rezeptoren wie G-Protein-gekoppelten Rezeptoren oder Ionenkanälen.

Beeinflussung von Signaltransduktionswegen: Beeinflussung von Signalwegen wie dem MAPK/ERK- oder PI3K/Akt-Weg, was zu Veränderungen der Zellfunktionen führt.

Wirkmechanismus

The mechanism of action of N-(2-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating the activity of receptors such as G-protein coupled receptors or ion channels.

Affecting Signal Transduction Pathways: Influencing pathways such as the MAPK/ERK or PI3K/Akt pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

N-(2-Methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromen-2-carboxamid kann mit anderen Chromen-Derivaten verglichen werden, wie zum Beispiel:

N-(2-Methoxyphenyl)-4-oxo-4H-chromen-2-carboxamid: Fehlt die Dimethylsubstitution, was sich auf seine biologische Aktivität und chemischen Eigenschaften auswirken kann.

6,8-Dimethyl-4-oxo-4H-chromen-2-carboxamid: Fehlt die Methoxyphenylgruppe, was seine Interaktionen mit molekularen Zielstrukturen beeinflussen kann.

N-(2-Hydroxyphenyl)-6,8-dimethyl-4-oxo-4H-chromen-2-carboxamid: Enthält eine Hydroxygruppe anstelle einer Methoxygruppe, was möglicherweise seine Reaktivität und biologischen Wirkungen verändert.

Die Einzigartigkeit von N-(2-Methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromen-2-carboxamid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die zu seinen einzigartigen chemischen und biologischen Eigenschaften beitragen.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.